molecular formula C8H7ClN4O2S B13933271 Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate

Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate

Cat. No.: B13933271
M. Wt: 258.69 g/mol
InChI Key: UPTIGJFRKAPQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of the thiazole and pyrimidine rings imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine derivatives with thioamides under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 2-aminopyrimidine derivatives
  • Thiazole-pyrimidine derivatives
  • Oxazolo[5,4-d]pyrimidines

Comparison: Methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity.

Properties

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

methyl 2-[(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate

InChI

InChI=1S/C8H7ClN4O2S/c1-15-5(14)3-11-8-12-4-2-10-7(9)13-6(4)16-8/h2H,3H2,1H3,(H,11,12)

InChI Key

UPTIGJFRKAPQDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC2=CN=C(N=C2S1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.